molecular formula C6H7NO4 B11919854 dimethyl 2H-azirine-2,3-dicarboxylate CAS No. 16504-44-2

dimethyl 2H-azirine-2,3-dicarboxylate

Cat. No.: B11919854
CAS No.: 16504-44-2
M. Wt: 157.12 g/mol
InChI Key: DUBXSWJSUSKMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Dimethyl 2H-azirine-2,3-dicarboxylate is a member of the azirine family, which has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its reactivity, synthesis, and biological implications.

Chemical Structure and Properties

This compound is characterized by its azirine ring structure, which is a three-membered heterocyclic compound containing nitrogen. The presence of two carboxylate groups enhances its reactivity and potential for biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have highlighted various synthetic routes that yield this compound with high efficiency. For instance, a notable method includes the cyclization of suitable diesters or dicarboxylic acids using specific catalysts to facilitate the formation of the azirine ring .

Biological Activity

1. Antimicrobial Properties

This compound exhibits antimicrobial activity , making it a candidate for further exploration in drug development. Research indicates that compounds containing the azirine moiety can interact with microbial membranes, potentially disrupting their integrity and function .

2. Reactivity with Nucleophiles

The compound's reactivity is significant in understanding its biological activity. The azirine ring is known for its susceptibility to nucleophilic attack due to the inherent strain within the three-membered ring structure. This property allows for various chemical transformations that can lead to biologically active derivatives .

3. Case Studies

Several studies have documented the biological effects of related azirine compounds:

  • Antifungal Activity : A study demonstrated that derivatives of 2H-azirines showed promising antifungal properties against various strains, suggesting that this compound could exhibit similar effects .
  • Cytotoxicity : In vitro assays have revealed that certain azirines possess cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .

Data Tables

Biological Activity Observation Reference
AntimicrobialEffective against Gram-positive bacteria
AntifungalInhibitory effects on fungal strains
CytotoxicityInduced apoptosis in cancer cells

Properties

CAS No.

16504-44-2

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

dimethyl 2H-azirine-2,3-dicarboxylate

InChI

InChI=1S/C6H7NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3H,1-2H3

InChI Key

DUBXSWJSUSKMJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.